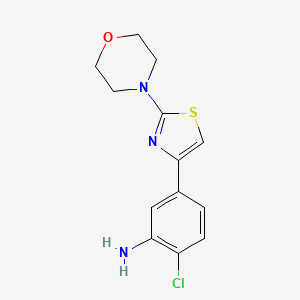

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cloro-5-(2-morfolinotiazol-4-il)anilina es un compuesto orgánico complejo que presenta un anillo de tiazol sustituido con un grupo morfolina y una unidad de anilina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y aplicaciones en diversos campos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Cloro-5-(2-morfolinotiazol-4-il)anilina típicamente implica reacciones de múltiples pasos a partir de precursores fácilmente disponiblesLas condiciones de reacción a menudo involucran el uso de solventes como etanol o acetona, y catalizadores como compuestos de paladio o cobre .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes. El uso de sistemas automatizados y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) son comunes para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

2-Cloro-5-(2-morfolinotiazol-4-il)anilina sufre diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción a menudo implican reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de cloro puede ser reemplazado por otros nucleófilos como aminas o tioles

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en medio ácido o básico.

Reducción: Borohidruro de sodio en etanol o metanol.

Sustitución: Anilina o piperidina en acetona o metanol

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir diversas anilinas sustituidas .

Aplicaciones en investigación científica

2-Cloro-5-(2-morfolinotiazol-4-il)anilina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como agente antimicrobiano o antiviral.

Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de colorantes, biocidas y aceleradores de reacciones químicas

Aplicaciones Científicas De Investigación

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-5-(2-morfolinotiazol-4-il)anilina implica su interacción con dianas moleculares y vías específicas. Puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, podría actuar sobre la quinasa de adhesión focal u otras vías de señalización involucradas en la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

Compuestos similares

- 2-Cloro-5-(trifluorometil)anilina

- Ácido 2-cloro-5-yodobenzoico

- 2-Cloro-5-nitropiridina

Unicidad

2-Cloro-5-(2-morfolinotiazol-4-il)anilina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de los anillos morfolina y tiazol aumenta su potencial para diversas actividades biológicas en comparación con otros compuestos similares .

Este artículo detallado proporciona una descripción general completa de 2-Cloro-5-(2-morfolinotiazol-4-il)anilina, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Actividad Biológica

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aniline moiety and a morpholinothiazole group, which contribute to its unique biological profile. The structural formula can be represented as follows:

Research indicates that this compound exhibits significant activity against various biological targets, particularly in the context of cancer therapy and neuropharmacology.

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways.

- A study showed that this compound significantly reduced the viability of prostate cancer cells, suggesting its potential as an anticancer agent .

-

Neuropharmacological Effects :

- The compound interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. It has been shown to enhance cognitive functions in animal models, indicating its potential for treating conditions like Alzheimer's disease .

- Additionally, it may have analgesic properties, providing a dual benefit in pain management and cognitive enhancement .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | , |

| Neuropharmacological | Enhancement of cognitive functions | , |

| Analgesic | Pain relief in animal models |

Case Studies

-

Anticancer Efficacy :

A study published in Cancer Research evaluated the efficacy of this compound against human prostate cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity . -

Neuropharmacological Assessment :

In a preclinical trial, the compound was administered to Wistar rats to assess its effects on cognitive performance. The results indicated significant improvements in memory retention tasks compared to control groups, supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Propiedades

Fórmula molecular |

C13H14ClN3OS |

|---|---|

Peso molecular |

295.79 g/mol |

Nombre IUPAC |

2-chloro-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C13H14ClN3OS/c14-10-2-1-9(7-11(10)15)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6,15H2 |

Clave InChI |

YMECUOORJHLJIH-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.